
2,3,5,6-Tetrafluorophenol dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorophenol dihydrate is a fluorinated phenol derivative, characterized by the presence of four fluorine atoms on the benzene ring and two water molecules associated with each phenol molecule. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluorophenol typically involves the fluorination of phenol. One common method is the direct fluorination of phenol using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of 2,3,5,6-tetrafluorophenol may involve the use of more efficient and scalable fluorination techniques, such as electrochemical fluorination or the use of specialized fluorinating reagents. The dihydrate form is typically obtained by crystallizing the compound from an aqueous solution, ensuring the incorporation of water molecules into the crystal lattice.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetrafluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Substituted phenols or anilines.
Oxidation Reactions: Quinones or other oxidized phenolic compounds.
Reduction Reactions: Hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorophenol dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique electronic properties make it valuable in the study of aromatic substitution reactions.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to modulate biological activity.
Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 2,3,5,6-tetrafluorophenol exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms significantly alters the electronic distribution in the molecule, enhancing its reactivity and binding affinity to specific enzymes or receptors. This can lead to the inhibition or activation of biological pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
2,3,4,5-Tetrafluorophenol: Another fluorinated phenol with a different substitution pattern, leading to distinct reactivity and applications.
2,3,5,6-Tetrachlorophenol: A chlorinated analogue with different electronic properties and environmental impact.
Pentafluorophenol: A fully fluorinated phenol with even higher reactivity and different uses in organic synthesis.
Uniqueness: 2,3,5,6-Tetrafluorophenol dihydrate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of four fluorine atoms enhances its electron-withdrawing capability, making it a versatile intermediate in various chemical reactions. Additionally, the dihydrate form offers advantages in terms of solubility and handling in aqueous environments.
Propiedades
Fórmula molecular |
C6H6F4O3 |
|---|---|
Peso molecular |
202.10 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluorophenol;dihydrate |
InChI |
InChI=1S/C6H2F4O.2H2O/c7-2-1-3(8)5(10)6(11)4(2)9;;/h1,11H;2*1H2 |
Clave InChI |
RIIWPEZIVZFRME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)O)F)F.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
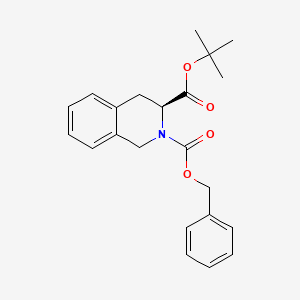
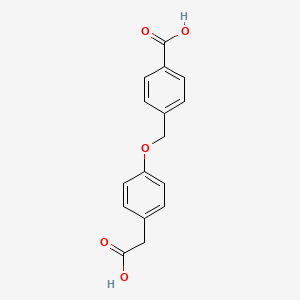


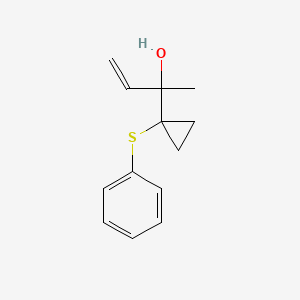
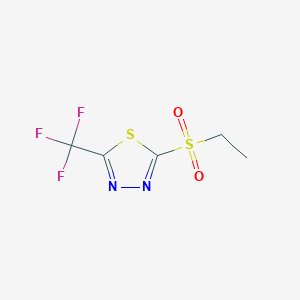
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
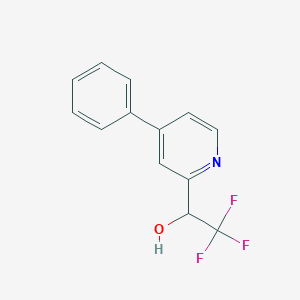
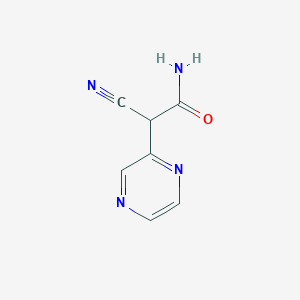
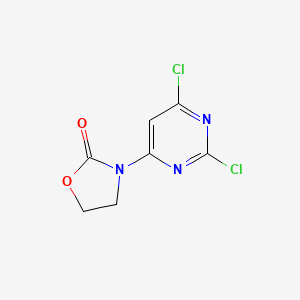
![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)

